3-Hydroxyacetophenone

Description

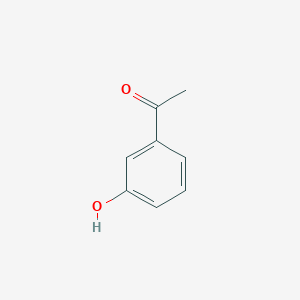

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMEECXHPYQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059533 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-71-1 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3GO1D90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (m-hydroxyacetophenone) is an aromatic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and insights into its role in drug development. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to beige-brown crystalline powder at room temperature.[2][3] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-hydroxyphenyl)ethanone | [4] |

| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [4] |

| CAS Number | 121-71-1 | [4] |

| Molecular Formula | C₈H₈O₂ | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Melting Point | 96 °C | [4] |

| Boiling Point | 296 °C | [4] |

| Density | 1.099 g/cm³ | [4] |

| Appearance | White to light yellow or light orange crystalline powder | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [6] |

| pKa | 9.19 (at 25 °C) | [6] |

Chemical Structure

This compound possesses a simple yet versatile chemical structure, featuring a benzene ring substituted with a hydroxyl (-OH) group and an acetyl (-COCH₃) group at the meta position relative to each other. This arrangement of functional groups is key to its reactivity and utility as a precursor in organic synthesis.

Experimental Protocols

Synthesis of this compound from 3-Nitroacetophenone

A common and high-yield method for synthesizing this compound involves the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and hydrolysis.[7][8]

Methodology:

-

Reduction of 3-Nitroacetophenone:

-

Into a reaction vessel, add 38 weight portions of 3-nitroacetophenone and 37 weight portions of water.[7]

-

Introduce iron powder to the mixture and allow the reaction to proceed for 10 hours. The addition of a small amount of methanol can accelerate the reaction.[8]

-

Following the reaction, add methanol with stirring.[7]

-

Centrifuge the resulting precipitate to remove water and isolate the crude 3-aminoacetophenone.[7]

-

-

Diazotization and Hydrolysis:

-

Transfer the obtained 3-aminoacetophenone into a diazonium kettle.[7]

-

Add sulfuric acid to the kettle.[7]

-

Slowly add a sodium nitrite aqueous solution to the mixture to form 3-diazo sulfate acetophenone.[7]

-

Introduce the 3-diazo sulfate acetophenone into a hydrolysis kettle.[7]

-

After hydrolysis, the final product is obtained by drying.[7] This method is reported to have a total yield exceeding 92%.[8]

-

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.

-

Instrumentation: A typical ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10]

-

¹H NMR Data (400 MHz, CDCl₃): δ (ppm) 7.49 – 7.46 (m, 2H), 7.32 – 7.28 (m, 1H), 7.10 – 7.07 (m, 1H), 2.58 (s, 3H).[9]

-

¹³C NMR Data (100.5 MHz, CDCl₃): δ (ppm) 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[9]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Sample Preparation: For a solid sample, one common technique is to prepare a Nujol mull. A small amount of the compound is ground into a fine powder and mixed with a few drops of Nujol (a mineral oil) to form a paste.[11] This paste is then placed between two potassium bromide (KBr) discs.[11] Alternatively, a KBr disc can be prepared by mixing the sample with KBr powder and pressing it into a pellet.[6]

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.[5]

-

Characteristic Absorptions: The IR spectrum of this compound shows a broad absorption band corresponding to the O-H stretching vibration and a sharp, strong absorption band for the C=O stretching vibration of the ketone.[12]

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, it can be used to assess purity and confirm its molecular weight.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent, such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer. A common column for this type of analysis could be a 1701 column.[13]

-

Methodology: The dissolved sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured to produce a mass spectrum, which can confirm the molecular weight of 136.15 g/mol .[4][5]

Applications in Drug Development and Biological Activity

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1]

-

Phenylephrine Synthesis: It serves as a key intermediate in the production of Phenylephrine, a common decongestant.[1]

-

Rivastigmine Synthesis: The compound is also utilized in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[14]

-

Chalcone and Flavonoid Synthesis: It is used in the preparation of chalcones and flavonoids that have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[15]

Beyond its role as a synthetic intermediate, this compound and related compounds have shown potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][16] While detailed signaling pathway studies on this compound are still emerging, research on the closely related p-hydroxyacetophenone has shown that it can suppress inflammation by inhibiting the NF-κB signaling pathway.[17] This pathway is a critical regulator of inflammatory responses.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place in a tightly sealed container.[2]

References

- 1. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. Various Applications Of this compound [cefacilinasbiotics.co.in]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 8. CN102249884B - Preparation technology of high purity this compound - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Hydroxy Acetophenone - Chromatography Forum [chromforum.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyacetophenone: A Natural Compound in Plants with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetophenone (3-HAP), a phenolic ketone compound, is a naturally occurring phytochemical found in various plant species. It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound as a natural compound, detailing its presence in plants, its biosynthetic origins, and its pharmacological potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Occurrence in the Plant Kingdom

This compound has been identified in a number of plant species, where it often plays a role in plant defense mechanisms. Notably, it is recognized as a phytoanticipin, a pre-formed antimicrobial compound that confers resistance against pathogens.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Role/Activity |

| Dianthus caryophyllus (Carnation) | Caryophyllaceae | Roots, Stems | Phytoanticipin against Fusarium oxysporum f. sp. dianthi[1] |

| Vincetoxicum paniculatum | Apocynaceae | Not specified | Presence reported[2] |

| Chrysothamnus viscidiflorus | Asteraceae | Aerial parts | Presence of a derivative, viscidone, reported[3] |

While the presence of this compound has been confirmed in these species, comprehensive quantitative data on its concentration in various plant tissues remains an area for further research. One study on Dianthus caryophyllus has indicated that the concentration of this compound in the roots and stems is comparable to the levels that are effective against fungal pathogens in laboratory experiments[1]. Analysis of the essential oil from the aerial parts of Chrysothamnus viscidiflorus has identified a variety of other compounds, with the specific concentration of this compound not being the primary focus of available studies.[4] A recent metabolomic analysis of Dianthus caryophyllus identified a wide range of flavonoids and phenolic acids, though it did not specifically quantify this compound.[5]

Biosynthesis in Plants

The biosynthesis of acetophenones in plants is a complex process. A proposed three-phase model for hydroxyacetophenone biosynthesis in white spruce (Picea glauca) involves:

-

Biosynthesis of the acetophenone aglycons.

-

Formation and accumulation of their glycosides.

-

Release of the aglycons catalyzed by a glucosylhydrolase.

Recent research has further elucidated the biosynthetic pathway of acetophenones, like picein (a 4-hydroxyacetophenone glucoside), in pear (Pyrus). This pathway involves the side-chain shortening of cinnamic acids. This suggests a conserved mechanism for acetophenone formation in the plant kingdom.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a range of promising pharmacological activities. The following sections detail the current understanding of these activities, supported by available quantitative data and mechanistic insights.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, owing to their ability to scavenge free radicals. While specific quantitative data for this compound is limited in the readily available literature, a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), has shown potent antioxidant activity.

Table 2: Antioxidant Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)

| Assay | Compound | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | DHAP | 26.00 ± 0.37[6][7] |

This data suggests that the hydroxyacetophenone scaffold is a promising candidate for antioxidant applications.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. This compound and its derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).

A study on p-hydroxyacetophenone, a close structural analog, demonstrated its ability to suppress the NF-κB signaling pathway, which is a central regulator of inflammation.[4] This compound was shown to attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Quantitative data for the anti-inflammatory activity of DHAP provides further evidence for the potential of this class of compounds.

Table 3: In Vitro Anti-inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)

| Inflammatory Mediator | Inhibition by DHAP (91.78 µM) |

| Nitric Oxide (NO) | 38.96%[6][7] |

| Interleukin-1β (IL-1β) | 55.56%[6][7] |

| Interleukin-6 (IL-6) | 51.62%[6][7] |

| Tumor Necrosis Factor-α (TNF-α) | 59.14%[6][7] |

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling cascade is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and its analogs are thought to interfere with this pathway, potentially by inhibiting IKK activity or other upstream signaling components, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties, primarily through the induction of apoptosis, or programmed cell death, in cancer cells. The activation of the caspase cascade is a key mechanism in this process.

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3. The activation of caspase-3 from its inactive pro-caspase-3 form is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. It is hypothesized that this compound can trigger the activation of initiator caspases (like caspase-8 or caspase-9), which in turn activate caspase-3, leading to the execution of the apoptotic program.

Caption: Hypothesized caspase activation cascade induced by this compound.

While the general mechanism of apoptosis induction is proposed, specific quantitative data on the cytotoxic effects of this compound against various cancer cell lines (e.g., IC₅₀ values) are not yet widely available in the public domain and represent a key area for future research.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the extraction, isolation, and biological evaluation of this compound from plant sources.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant matrix.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies:

-

Grinding: Dried and powdered plant material (e.g., roots, stems) is used to increase the surface area for efficient extraction.

-

Extraction: Maceration or Soxhlet extraction can be performed using solvents of varying polarity, such as methanol, ethanol, or ethyl acetate.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity Assays

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Measurement and Calculation: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

-

Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength around 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion and Future Directions

This compound is a plant-derived natural product with demonstrated biological activities that warrant further investigation for its therapeutic potential. Its role as a phytoanticipin highlights its inherent bioactivity, and preliminary studies on its antioxidant, anti-inflammatory, and anticancer effects are promising.

Future research should focus on several key areas:

-

Quantitative Analysis: Comprehensive studies are needed to quantify the concentration of this compound in a wider range of plant species and in different plant tissues.

-

Pharmacological Evaluation: In-depth in vitro and in vivo studies are required to determine the specific IC₅₀ values of this compound for its various biological activities and to elucidate its detailed mechanisms of action.

-

Mechanism of Action: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Drug Development: The hydroxyacetophenone scaffold could serve as a valuable template for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising potential of this compound as a natural therapeutic agent. Continued research in this area is likely to uncover new applications for this versatile plant-derived compound.

References

- 1. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. currentsci.com [currentsci.com]

- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

Spectroscopic Analysis of 3-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of 3-Hydroxyacetophenone. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of analytical chemistry, drug discovery, and material science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 – 7.46 | m | 2H | Aromatic Protons |

| 7.32 – 7.28 | m | 1H | Aromatic Proton |

| 7.10 – 7.07 | m | 1H | Aromatic Proton |

| 2.58 | s | 3H | Methyl Protons (-COCH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 199.3 | Carbonyl Carbon (C=O) |

| 156.7 | Aromatic Carbon (-C-OH) |

| 138.4 | Aromatic Carbon |

| 129.9 | Aromatic Carbon |

| 120.9 | Aromatic Carbon |

| 120.8 | Aromatic Carbon |

| 114.8 | Aromatic Carbon |

| 26.8 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃, Instrument Frequency: 100.5 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Broad | O-H Stretch (Phenolic)[2] |

| ~3070 | Medium | C-H Stretch (Aromatic)[2] |

| ~1650 | Strong | C=O Stretch (Ketone)[2] |

| 1605, 1578 | Medium-Strong | C=C Stretch (Aromatic Ring)[3] |

| ~1450 | Medium | C-H Bend (Methyl)[3] |

| ~1240 | Strong | C-O Stretch (Phenolic)[3] |

Sample Preparation: KBr Pellet or Nujol Mull

Mass Spectrometry (MS)

| m/z | Interpretation |

| 136 | Molecular Ion [M]⁺ |

Ionization Method: Electron Ionization (EI) or Atmospheric Pressure Photoionization (APPI)[1][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.

-

Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrumental Analysis:

-

Spectrometer Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

¹H NMR Acquisition: For proton NMR, a standard single-pulse experiment is generally sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a suitable number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For carbon-13 NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Pellet Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

Instrumental Analysis:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the this compound KBr pellet, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - Direct Inlet Probe)

Sample Preparation:

-

Sample Loading: Place a small amount (typically less than 1 mg) of crystalline this compound into a clean sample cup for the direct inlet probe.

Instrumental Analysis:

-

Probe Insertion: Insert the direct inlet probe into the mass spectrometer's ion source.

-

Vaporization: The probe is heated, causing the this compound to vaporize directly into the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis (KBr Pellet Method).

Caption: Workflow for Mass Spectrometry Analysis (EI-Direct Inlet Probe).

References

- 1. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 2. youtube.com [youtube.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (m-hydroxyacetophenone) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably phenylephrine. Its solubility and chemical stability are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. It includes available qualitative and quantitative data, detailed experimental protocols for determining these properties, and logical workflows to guide researchers in their laboratory investigations.

Chemical and Physical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1-(3-hydroxyphenyl)ethanone | [1] |

| Synonyms | m-Hydroxyacetophenone, 3-Acetylphenol | [2] |

| CAS Number | 121-71-1 | [2] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | White to beige-brown crystalline powder | [2] |

| Melting Point | 95-97 °C | [2] |

| Boiling Point | 296 °C | [2] |

| pKa | 9.19 (at 25 °C) |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar hydroxyl group and a moderately polar ketone group attached to an aromatic ring. This gives it a mixed polarity, leading to varying degrees of solubility in different solvents.

Qualitative Solubility

General solubility observations indicate that this compound is:

-

Soluble in polar organic solvents such as ethanol, ether, chloroform, and benzene.[2]

-

Slightly soluble to insoluble in water.[2]

-

Insoluble in non-polar solvents like petroleum ether.[2]

A summary of its qualitative solubility in common solvents is provided in Table 2.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Diethyl Ether | Soluble |

| Water | Slightly Soluble / Insoluble |

| Petroleum Ether | Insoluble |

Quantitative Solubility Data

A comprehensive study on the solubility of this compound in ten pure solvents and in binary mixtures of methanol and water was conducted over a temperature range of 289.15 K to 325.15 K.[3][4][5] While the full dataset from this study is not publicly available, the abstract indicates that the solubility was determined using the gravimetric method. For researchers requiring precise solubility data for process development or formulation, it is highly recommended to perform experimental determinations following a similar protocol.

One source indicates a water solubility of 22 g/L, although the temperature for this measurement is not specified.

Table 3: Quantitative Solubility of this compound (Example Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | ~2.2 |

| Methanol | 25 | Data requires experimental determination |

| Ethanol | 25 | Data requires experimental determination |

| n-Propanol | 25 | Data requires experimental determination |

| Isopropanol | 25 | Data requires experimental determination |

| n-Butanol | 25 | Data requires experimental determination |

| Ethyl Acetate | 25 | Data requires experimental determination |

Note: The value for water is an approximation based on available data. All other values should be determined experimentally.

Stability Profile

This compound is a relatively stable compound under standard storage conditions. However, its stability can be influenced by factors such as pH, temperature, and light.

pH Stability

One of the significant advantages of this compound is its remarkable stability across a wide pH range. It is reported to be chemically stable and does not undergo significant degradation in solutions with pH values ranging from 3 to 12.[6] This makes it suitable for use in a variety of reaction and formulation conditions, including those that are strongly alkaline.[6]

Thermal and Photochemical Stability

This compound is generally considered to be stable at room temperature in closed containers under normal storage and handling conditions. Studies on related dihydroxyacetophenones suggest good thermal stability. While specific quantitative data on the thermal degradation kinetics of this compound is limited in publicly available literature, it is known to be stable under recommended storage conditions.

Table 4: Stability Profile Summary

| Condition | Stability | Notes |

| pH 3-12 | Stable | No significant degradation observed.[6] |

| Acidic (pH < 3) | Requires experimental evaluation | |

| Alkaline (pH > 12) | Requires experimental evaluation | |

| Thermal | Stable at room temperature | Degradation at elevated temperatures requires study. |

| Photochemical | Requires experimental evaluation | Protection from light is recommended as a precaution. |

| Oxidative | Requires experimental evaluation |

Experimental Protocols

To assist researchers in generating specific and reliable data for their applications, the following sections detail standard experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the container at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and maintain the solution at a specific temperature (e.g., room temperature or elevated) for a set time.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep the solution at room temperature or slightly elevated temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from its degradation products. A diode array detector is useful for assessing peak purity.

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products at each time point. This data can be used to determine the degradation rate and pathways.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a stable compound with a solubility profile that makes it amenable to a variety of organic solvents. Its notable stability in a wide pH range is a significant advantage in pharmaceutical synthesis and formulation. While general solubility and stability characteristics are known, precise quantitative data is often dependent on the specific conditions of a process or formulation. Therefore, it is imperative for researchers and drug development professionals to perform tailored experimental evaluations. The protocols and workflows provided in this guide offer a robust framework for obtaining the necessary data to ensure the successful use of this compound in research and development.

References

- 1. This compound | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Hydroxyacetophenone CAS 121-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products [sprchemical.com]

3-Hydroxyacetophenone: A Technical Overview of its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetophenone (3-HAP), a phenolic compound found in various natural sources, has garnered significant interest for its potential therapeutic applications. Its chemical structure, featuring a hydroxyl group on the phenyl ring, suggests inherent antioxidant capabilities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. While specific quantitative data for this compound is limited in the available literature, this guide leverages data from a closely related and well-studied derivative, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), to provide valuable insights.

Antioxidant Properties

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.

Quantitative Antioxidant Data

| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (mM) | Reference Compound | Reference IC50 (µg/mL) |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH | 26.00 ± 0.37 | 0.096 | Ascorbic Acid | 60.81 ± 1.33 |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH | - | 0.15 | - | - |

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a test compound like this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM). The solution should have a deep purple color.

-

Preparation of Test Compound and Standard: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Properties

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of 3,5-diprenyl-4-hydroxyacetophenone (DHAP) on the production of nitric oxide (NO) and various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Concentration (µM) | Target Mediator | % Inhibition |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | Nitric Oxide (NO) | 38.96% |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | TNF-α | 59.14% |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | IL-6 | 51.62% |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 91.78 | IL-1β | 55.56% |

Table 2: Inhibition of Inflammatory Mediators by a this compound Derivative.[1]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 macrophages and its inhibition by a test compound.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Include a control group (cells with LPS only) and a blank group (cells without LPS or test compound).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows:

Where:

-

Nitrite_sample is the nitrite concentration in the presence of the test compound and LPS.

-

Nitrite_control is the nitrite concentration in the presence of LPS only.

-

Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is emerging, studies on related compounds suggest a similar mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are also crucial mediators of the inflammatory response. LPS stimulation can lead to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes.

Conclusion

This compound and its derivatives exhibit promising antioxidant and anti-inflammatory properties. The available data, primarily from the derivative 3,5-diprenyl-4-hydroxyacetophenone, demonstrates potent radical scavenging activity and significant inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. The underlying mechanisms likely involve the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific quantitative effects and detailed molecular mechanisms of this compound itself. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this class of compounds.

References

Unveiling Nature's Reservoir: A Technical Guide to the Discovery and Isolation of 3-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of 3-Hydroxyacetophenone from natural sources. This valuable phenolic compound, a subject of growing interest in the pharmaceutical and cosmetic industries, is found in both the plant and animal kingdoms. This document details the primary natural reservoirs of this compound and presents the methodologies for its extraction, purification, and characterization, supported by available quantitative data.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, where it often plays a significant ecological role. The two most well-documented sources are the carnation plant (Dianthus caryophyllus) and castoreum, a secretion from beavers (Castor canadensis and Castor fiber).

-

In Dianthus caryophyllus (Carnation): this compound acts as a phytoanticipin, a pre-formed antimicrobial compound that contributes to the plant's defense against pathogens. Its presence is particularly noted in the context of resistance to fungal infections, such as those caused by Fusarium oxysporum. The compound is found in various parts of the plant, including flowers, stems, and roots.

-

In Beaver Castoreum: This complex secretion, used by beavers for territorial marking, contains a diverse array of chemical constituents, including this compound. The composition of castoreum is influenced by the beaver's diet, which primarily consists of plant materials. The extraction of castoreum for use in traditional medicine and perfumery has a long history, and it is within this complex matrix that this compound is also found.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources requires multi-step processes involving extraction and chromatographic purification. The following sections provide detailed methodologies based on available scientific literature.

Isolation from Dianthus caryophyllus (Carnation)

The isolation of this compound from carnation tissues involves an initial solvent extraction followed by chromatographic separation to purify the compound from the complex plant matrix.

2.1.1. Extraction of Crude Phenolic Fraction

This protocol is adapted from methodologies for the analysis of secondary metabolites in Dianthus caryophyllus.

-

Plant Material Preparation: Fresh plant material (flowers, stems, or roots) is collected and freeze-dried to preserve the chemical integrity of the constituents. The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Weigh a precise amount of the powdered plant material.

-

Suspend the powder in 95% ethanol. A common solid-to-liquid ratio is 1:10 (w/v).

-

Macerate the mixture at room temperature with continuous agitation for 24 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.

-

Combine the ethanol extracts and filter them to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

-

2.1.2. Chromatographic Purification

Further purification of the crude extract is necessary to isolate this compound. This typically involves column chromatography.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A typical solvent system would be a gradient of hexane and ethyl acetate.

-

Initial elution with 100% hexane.

-

Gradual increase in the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, hexane:ethyl acetate).

-

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound, which is visualized under UV light (254 nm).

-

Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is evaporated to yield isolated this compound.

-

2.1.3. Purity Assessment and Characterization

The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both acidified with 0.1% formic acid).

-

Detection: UV detector at a wavelength of 254 nm.

-

Quantification: The concentration and purity are determined by comparing the peak area with that of a certified reference standard of this compound.

-

-

Structural Elucidation: The identity of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation from Beaver Castoreum

The extraction from beaver castoreum is traditionally an alcohol-based process.

2.2.1. Tincture Preparation

-

Material Preparation: Dried and aged beaver castor sacs are coarsely ground.

-

Maceration: The ground material is macerated in a high-proof ethanol (e.g., 70-95%) at a ratio of 1:5 (w/v) for a period of several weeks to months at room temperature, with occasional agitation.

-

Filtration: The resulting tincture is filtered to remove the solid material.

2.2.2. Purification of this compound

The purification from the complex castoreum tincture follows similar chromatographic principles as for the plant extract.

-

Solvent Partitioning: The ethanol tincture can be concentrated and partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove fats and other non-polar constituents. The phenolic compounds, including this compound, will preferentially partition into the polar phase.

-

Column Chromatography: The polar fraction is then subjected to column chromatography on silica gel, as described in section 2.1.2.

-

HPLC Purification: For higher purity, preparative HPLC may be employed using a C18 column and a methanol/water mobile phase.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce in the literature. The yield of this specific compound is highly dependent on the source material, its geographical origin, the time of harvest (for plants), and the specific extraction and purification methods employed.

| Natural Source | Part Used | Extraction Solvent | Reported Concentration/Yield | Purity | Reference |

| Dianthus caryophyllus | Flowers, Stems, Roots | 70% Methanol (for analysis) | Not explicitly quantified in available literature | N/A | [2] |

| Beaver Castoreum | Castor Sacs | Alcohol | A known constituent, but specific concentration varies | N/A | [1][3] |

Note: The table highlights the current gap in quantitative data in publicly available research.

Visualizing the Workflow and Biological Context

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the isolation of this compound.

Caption: Role of this compound in plant defense.

Conclusion

The discovery and isolation of this compound from natural sources like Dianthus caryophyllus and beaver castoreum present both opportunities and challenges. While its presence is confirmed, the development of optimized and scalable isolation protocols is essential for its further investigation and potential commercialization. This guide provides a foundational understanding of the current knowledge and methodologies. Further research is warranted to quantify the concentration of this compound in these natural matrices and to refine purification strategies to improve yield and purity, thereby unlocking the full potential of this versatile natural compound for drug development and other applications.

References

In Silico Prediction of 3-Hydroxyacetophenone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (3-HAP), a phenolic compound found in various natural sources, has garnered significant interest for its potential therapeutic properties. In silico predictive models are invaluable tools in the early stages of drug discovery to assess the bioactivity and pharmacokinetic profiles of such compounds. This technical guide explores the predicted bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and anti-cancer effects. While specific quantitative in silico and in vitro data for this compound is limited in publicly available literature, this document provides a framework for its evaluation. We present detailed methodologies for relevant in silico predictions and in vitro validation assays, alongside generalized signaling pathways and experimental workflows.

Introduction

This compound (3-HAP) is an aromatic ketone with a chemical formula of C8H8O2.[1] It is a naturally occurring compound and has been identified as a component of castoreum, the exudate from the castor sacs of beavers.[1] Preliminary studies suggest that 3-HAP possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These activities are often attributed to its phenolic structure, which allows it to act as a free radical scavenger.[2]

The initial assessment of a compound's therapeutic potential is greatly accelerated by computational, or in silico, methods. These approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the rapid and cost-effective screening of compounds before proceeding to more resource-intensive experimental validation. This guide outlines the theoretical basis and practical application of these methods for predicting the bioactivity of this compound.

Predicted Bioactivities and Mechanisms of Action

Based on its chemical structure and preliminary reports on related phenolic compounds, the primary predicted bioactivities of this compound are:

-

Antioxidant Activity: The phenolic hydroxyl group in 3-HAP can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This is a common mechanism for phenolic antioxidants.

-

Anti-inflammatory Activity: 3-HAP is predicted to inhibit key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2). By blocking COX-2, 3-HAP can reduce the production of prostaglandins, which are key mediators of inflammation.

-

Anti-cancer Activity: The pro-apoptotic potential of 3-HAP is a significant area of interest. It is hypothesized to induce programmed cell death in cancer cells by modulating the expression and activity of proteins in the Bcl-2 family, which are critical regulators of apoptosis.

In Silico Prediction Methodologies

A crucial first step in evaluating a new chemical entity is the use of computational tools to predict its behavior in a biological system.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Workflow for Molecular Docking:

Figure 1. A generalized workflow for molecular docking studies.

Predicted Binding Affinities (Hypothetical):

| Target Protein | Predicted Binding Energy (kcal/mol) | Reference Ligand | Reference Binding Energy (kcal/mol) |

| COX-2 (PDB ID: 5KIR) | Data not available | Celecoxib | Data not available |

| Bcl-2 (PDB ID: 2W3L) | Data not available | Venetoclax | Data not available |

ADMET Prediction

ADMET prediction is essential for assessing the drug-likeness of a compound. Various online tools, such as SwissADME, can predict a wide range of pharmacokinetic and physicochemical properties.

Workflow for ADMET Prediction:

Figure 2. A simplified workflow for ADMET prediction using SwissADME.

Predicted ADMET Properties (Hypothetical):

Below is a table of properties that would be generated from an ADMET prediction tool. The values for this compound are not available from the conducted searches.

| Property | Predicted Value | Acceptable Range |

| Physicochemical Properties | ||

| Molecular Weight | Data not available | < 500 g/mol |

| LogP (Lipophilicity) | Data not available | < 5 |

| H-bond Donors | Data not available | < 5 |

| H-bond Acceptors | Data not available | < 10 |

| Pharmacokinetics | ||

| GI Absorption | Data not available | High |

| Blood-Brain Barrier Permeation | Data not available | Yes/No |

| P-glycoprotein Substrate | Data not available | No |

| CYP Isoform Inhibition (e.g., CYP2D6) | Data not available | No |

| Drug-likeness | ||

| Lipinski's Rule of Five Violations | Data not available | 0 |

| Bioavailability Score | Data not available | > 0.5 |

Experimental Validation Protocols

The in silico predictions must be validated through in vitro experiments to confirm the bioactivity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix the DPPH solution with each concentration of the 3-HAP solution. A control containing only DPPH and methanol should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 3-HAP.

Quantitative Data for a Related Compound:

While no specific IC50 value for this compound was found, a study on a structurally similar compound, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), reported the following:

| Compound | DPPH Radical Scavenging IC50 (µg/mL) |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | 26.00 ± 0.37 |

| Ascorbic Acid (Positive Control) | 60.81 ± 1.33 |

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

-

Inhibitor Preparation: Prepare various concentrations of this compound. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Reaction: In a multi-well plate, combine the COX-2 enzyme, a cofactor solution, and the test compound (or control).

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The product of the COX-2 reaction (Prostaglandin H2 or a subsequent product) is measured. This can be done using various methods, including colorimetric or fluorometric detection kits.

-

Calculation: The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the enzyme alone.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HAP.

Anti-cancer Activity: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a human colon cancer cell line) and treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of 3-HAP.

Signaling Pathways

COX-2 Mediated Inflammatory Pathway

Figure 3. The predicted inhibitory effect of 3-HAP on the COX-2 pathway.

Bcl-2 Family Mediated Apoptosis Pathway

Figure 4. The predicted role of 3-HAP in the Bcl-2 mediated apoptosis pathway.

Conclusion

In silico prediction serves as a powerful and indispensable first step in the modern drug discovery pipeline. For this compound, its chemical structure strongly suggests potential as an antioxidant, anti-inflammatory, and anti-cancer agent. While specific computational and experimental data for 3-HAP is currently limited in the public domain, the methodologies and workflows outlined in this guide provide a clear path for its comprehensive evaluation. Future studies should focus on performing the described in silico analyses to generate quantifiable predictions and subsequently validating these findings through rigorous in vitro and in vivo experimentation. Such a data-driven approach will be crucial in elucidating the full therapeutic potential of this compound.

References

3-Hydroxyacetophenone: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (3-HAP), a phenolic ketone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antioxidant, anti-inflammatory, anticancer, tyrosinase inhibitory, and antifungal properties. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound (m-hydroxyacetophenone) is an organic compound with the chemical formula C₈H₈O₂. It is a derivative of acetophenone and a component of castoreum, a natural exudate from beavers.[1] Beyond its use as a chemical intermediate in the synthesis of pharmaceuticals and fragrances, 3-HAP has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic applications.[2][3] This guide will dissect the current understanding of its mechanisms of action across various biological systems.

Antioxidant Activity

The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. This compound, with its phenolic hydroxyl group, is an effective antioxidant that can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4]

Mechanism of Action: Free Radical Scavenging

The primary mechanism of 3-HAP's antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process stabilizes the radical and generates a phenoxyl radical from the 3-HAP molecule. This resulting radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring, thus terminating the free radical chain reaction.

Quantitative Data

| Compound | Assay | IC₅₀ Value (µg/mL) |

| 3,5-diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 |

| Table 1: Antioxidant activity of a this compound derivative.[5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging capacity of a compound.

-